Thiophene, 2-(2-phenylethenyl)-
Overview
Description
Thiophene, 2-(2-phenylethenyl)-, also known as 2-(2-phenylethenyl)thiophene, is an organic compound with the molecular formula C12H10S. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their aromaticity and are widely used in various fields due to their unique chemical properties .
Mechanism of Action
Target of Action
Thiophene, 2-(2-phenylethenyl)-, also known as 2-[(E)-2-phenylethenyl]thiophene, is a type of thiophene-based compound . Thiophene-based compounds have been found to exhibit a variety of biological effects and are of interest to medicinal chemists . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways. For instance, some thiophene derivatives have been found to exhibit anti-inflammatory properties, potentially through interactions with cyclooxygenase (COX) and lipoxygenase (LOX) pathways . .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-(2-phenylethenyl)thiophene, can be achieved through several methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthetic methods that are efficient and cost-effective. These methods may include catalytic processes and the use of advanced reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(2-phenylethenyl)-, undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .
Scientific Research Applications
Thiophene, 2-(2-phenylethenyl)-, has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Some thiophene derivatives are used in pharmaceuticals for their therapeutic effects.
Industry: Thiophene derivatives are used in the production of dyes, polymers, and electronic materials.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Thiophene, 2-(2-phenylethenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized materials and pharmaceuticals .
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-10H/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAPGSNLWBQIGV-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3783-65-1 | |
Record name | Thiophene, 2-(2-phenylethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003783651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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